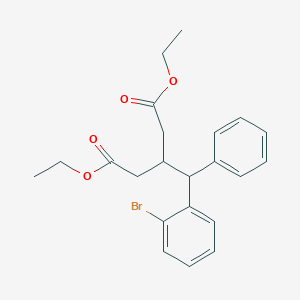
Diethyl 3-((2-bromophenyl)(phenyl)methyl)pentanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl 3-((2-bromophenyl)(phenyl)methyl)pentanedioate is an organic compound with the molecular formula C22H25BrO4 and a molecular weight of 433.34 g/mol . This compound is known for its unique structure, which includes a bromophenyl group and a phenylmethyl group attached to a pentanedioate backbone. It is used in various scientific research applications due to its versatile chemical properties.
Vorbereitungsmethoden
The synthesis of Diethyl 3-((2-bromophenyl)(phenyl)methyl)pentanedioate typically involves the esterification of pentanedioic acid with diethyl alcohol in the presence of a catalyst. The reaction conditions often include refluxing the reactants in an organic solvent such as toluene or dichloromethane . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
Diethyl 3-((2-bromophenyl)(phenyl)methyl)pentanedioate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride, resulting in the formation of alcohols.
Wissenschaftliche Forschungsanwendungen
Diethyl 3-((2-bromophenyl)(phenyl)methyl)pentanedioate is utilized in various scientific research fields, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Researchers use this compound to study its effects on biological systems and its potential as a biochemical probe.
Medicine: It is investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Wirkmechanismus
The mechanism of action of Diethyl 3-((2-bromophenyl)(phenyl)methyl)pentanedioate involves its interaction with specific molecular targets and pathways. The bromophenyl group can interact with various enzymes and receptors, modulating their activity. The phenylmethyl group may also play a role in the compound’s binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Diethyl 3-((2-bromophenyl)(phenyl)methyl)pentanedioate can be compared with similar compounds such as:
Diethyl 3-((2-chlorophenyl)(phenyl)methyl)pentanedioate: This compound has a chlorophenyl group instead of a bromophenyl group, which may result in different reactivity and biological activity.
Diethyl 3-((2-fluorophenyl)(phenyl)methyl)pentanedioate:
Diethyl 3-((2-iodophenyl)(phenyl)methyl)pentanedioate: The iodophenyl group can influence the compound’s reactivity and interactions with biological targets.
This compound stands out due to its unique combination of bromophenyl and phenylmethyl groups, which confer specific chemical and biological properties.
Eigenschaften
Molekularformel |
C22H25BrO4 |
|---|---|
Molekulargewicht |
433.3 g/mol |
IUPAC-Name |
diethyl 3-[(2-bromophenyl)-phenylmethyl]pentanedioate |
InChI |
InChI=1S/C22H25BrO4/c1-3-26-20(24)14-17(15-21(25)27-4-2)22(16-10-6-5-7-11-16)18-12-8-9-13-19(18)23/h5-13,17,22H,3-4,14-15H2,1-2H3 |
InChI-Schlüssel |
RFGIKSLCEKGQKA-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CC(CC(=O)OCC)C(C1=CC=CC=C1)C2=CC=CC=C2Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















